Tetrazolium Red

Beschreibung

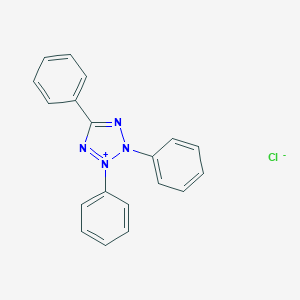

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2,3,5-triphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N4.ClH/c1-4-10-16(11-5-1)19-20-22(17-12-6-2-7-13-17)23(21-19)18-14-8-3-9-15-18;/h1-15H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDBCJSWQUOKDO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

902-00-1 (Parent) | |

| Record name | Triphenyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889340 | |

| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Nearly colorless solid; Becomes yellow on light exposure; [Merck Index] Light yellow solid; [Sigma-Aldrich MSDS] | |

| Record name | Triphenyltetrazolium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

298-96-4 | |

| Record name | Triphenyltetrazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=298-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenyltetrazolium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Red tetrazolium | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5053 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Tetrazolium, 2,3,5-triphenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5-Triphenyl-2H-tetrazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5-triphenyltetrazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLTETRAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D25727K0RB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Tetrazolium Red Reduction in Living Cells

Audience: Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of Tetrazolium Red (2,3,5-triphenyltetrazolium chloride, TTC) reduction in living cells, a fundamental process for assessing cellular viability. The guide details the underlying biochemistry, provides comprehensive experimental protocols, summarizes key quantitative data, and explores the signaling pathways that modulate this cellular process.

The Core Mechanism: Dehydrogenase-Mediated Reduction

The conversion of the water-soluble, colorless this compound to a water-insoluble, red formazan precipitate is a hallmark of metabolically active cells.[1] This reduction is an enzymatic process primarily driven by various dehydrogenase enzymes that are integral to cellular respiration.[1][2][3]

In viable cells, TTC acts as an artificial electron acceptor, intercepting electrons from the respiratory chain. The primary electron donors are the reduced coenzymes NADH (nicotinamide adenine dinucleotide) and FADH2 (flavin adenine dinucleotide), which are generated during glycolysis and the citric acid cycle.

The reduction of TTC occurs at multiple sites within the cell:

-

Mitochondrial Electron Transport Chain (ETC): This is the principal site of TTC reduction. Evidence strongly suggests that TTC accepts electrons from Complex I (NADH dehydrogenase) and potentially other dehydrogenases within the mitochondrial matrix.[4][5] While historically debated, it is now largely understood that cytochrome c oxidase (Complex IV) is not the primary site of reduction.[5]

-

Cytoplasmic and Other Cellular Dehydrogenases: NAD(P)H-dependent dehydrogenases located in the cytoplasm can also contribute to formazan production, although the mitochondrial contribution is considered dominant.[6]

The positively charged TTC cation is taken up by viable cells, facilitated by the negative-inside plasma and mitochondrial membrane potentials.[7][8] The resulting formazan is a stable, non-diffusible red crystal, and the intensity of the color produced is directly proportional to the number of living, metabolically active cells.[2][9]

Experimental Protocols

This section outlines a standard methodology for performing a TTC-based cell viability assay. Optimization of parameters such as cell density and incubation times is crucial for specific cell types and experimental conditions.

Materials

-

Cells in culture

-

Complete culture medium

-

96-well clear, flat-bottomed microplates

-

This compound (TTC) stock solution (e.g., 5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), Isopropanol, or 10% SDS in 0.01 M HCl)[10]

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader (spectrophotometer)

Experimental Workflow

The procedure follows a logical sequence from cell culture preparation to final data acquisition and analysis.

Step-by-Step Procedure

-

Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a pre-determined density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of culture medium. Include wells for "no-cell" blanks.

-

Adherence: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours to allow for cell attachment.

-

Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of test compounds. For control wells, add medium with the vehicle used to dissolve the compounds.

-

Incubation: Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

-

TTC Addition: At the end of the treatment period, add 20 µL of a 5 mg/mL TTC stock solution to each well (final concentration of approximately 0.83 mg/mL).[11]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, protected from light.[1][11] Visually inspect for the formation of red precipitate.

-

Solubilization: Carefully remove the medium containing TTC. Add 150-200 µL of a solubilization solvent (e.g., DMSO) to each well.[3][10] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[12]

-

Absorbance Reading: Measure the absorbance at a wavelength between 480 nm and 570 nm using a microplate reader.[11][13][14] The specific wavelength may be optimized depending on the solvent used.

-

Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other readings. Calculate the percentage of cell viability for each treatment by normalizing the data to the vehicle-treated control wells (Viability % = [Abs_treated / Abs_control] * 100).

Quantitative Data Summary

The following table summarizes key quantitative parameters that are critical for the successful implementation of a TTC assay. These values serve as a starting point and should be optimized for each specific experimental system.

| Parameter | Recommended Range/Value | Key Considerations |

| Cell Seeding Density | 1 x 10⁴ - 5 x 10⁴ cells/well (96-well plate) | Must be within the linear range of the assay; cell-type dependent.[3][15] |

| TTC Stock Concentration | 2 - 5 mg/mL in sterile PBS | Filter-sterilize and protect from light.[11] |

| Final TTC Concentration | 0.5 - 1.0 mg/mL | High concentrations can be cytotoxic.[1][16] |

| Incubation Time with TTC | 2 - 4 hours | Insufficient time leads to a weak signal; over-incubation can cause artifacts.[1][11] |

| Formazan Solubilizer | DMSO, Isopropanol, 10-20% SDS in 0.01M HCl | Choice of solvent can affect sensitivity and background.[3][10][17] |

| Absorbance Wavelength | 480 - 570 nm | The peak absorbance can shift slightly based on the solubilization agent.[11][14][18] |

Modulatory Signaling Pathways

The rate of TTC reduction is a direct readout of the cell's metabolic activity, which is tightly regulated by complex intracellular signaling networks. Understanding these pathways is critical for interpreting results, especially in the context of drug development.

-

PI3K/Akt/mTOR Pathway: This is a central pro-growth and pro-survival pathway.[4] When activated by growth factors, it promotes the uptake and utilization of nutrients like glucose, fueling anabolic processes such as protein and lipid synthesis.[9][19] Consequently, upregulation of the PI3K/Akt/mTOR pathway generally leads to increased metabolic activity and a higher rate of TTC reduction.

-

AMPK Pathway: The AMP-activated protein kinase (AMPK) pathway functions as a crucial cellular energy sensor.[20] It is activated during periods of low energy (high AMP:ATP ratio).[8] Activated AMPK shifts the cellular metabolic state from energy consumption (anabolism) to energy production (catabolism) and promotes mitochondrial biogenesis to restore energy homeostasis.[7][21] The influence of AMPK on TTC reduction can be complex; while it boosts catabolic flux that generates NADH, it can also inhibit the anabolic processes driven by mTOR.

References

- 1. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 7. The role of AMP-activated protein kinase in mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | AMPK Signaling in Energy Control, Cartilage Biology, and Osteoarthritis [frontiersin.org]

- 9. Metabolic Reprogramming by the PI3K-Akt-mTOR Pathway in Cancer [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. resources.rndsystems.com [resources.rndsystems.com]

- 16. bibliotekanauki.pl [bibliotekanauki.pl]

- 17. solvent for formazan crystals in MTT assay - Cell Biology [protocol-online.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. AMPK: guardian of metabolism and mitochondrial homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to 2,3,5-Triphenyltetrazolium Chloride (TTC) for Researchers and Drug Development Professionals

An in-depth examination of the chemical properties, structure, and applications of 2,3,5-Triphenyltetrazolium Chloride (TTC), a vital redox indicator for assessing cellular viability and metabolic activity.

Introduction

2,3,5-Triphenyltetrazolium chloride (TTC) is a water-soluble, colorless to pale yellow crystalline powder widely utilized in biochemical and cellular research as a redox indicator.[1][2] Its primary application lies in the determination of cellular viability and metabolic activity, a critical parameter in various fields including microbiology, seed germination testing, and the evaluation of tissue damage in preclinical studies.[2][3] The underlying principle of the TTC assay is the enzymatic reduction of the tetrazolium salt to a stable, water-insoluble, red-colored compound known as 1,3,5-triphenylformazan (TPF) by dehydrogenases within metabolically active cells.[1][2] This colorimetric change provides a clear and often quantifiable distinction between viable and non-viable cells or tissues.

Chemical Structure and Properties

TTC is an organic chloride salt with the chemical formula C₁₉H₁₅ClN₄.[1] The structure consists of a tetrazolium ring substituted with three phenyl groups at the 2, 3, and 5 positions. The positive charge on the tetrazolium ring is balanced by a chloride anion.

Chemical Structure

The chemical structure of 2,3,5-Triphenyltetrazolium chloride is as follows:

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5-Triphenyltetrazolium chloride is presented in the table below. These values represent a consolidation of data from various sources and may exhibit slight variations depending on the specific experimental conditions and purity of the compound.

| Property | Value | Citations |

| Molecular Formula | C₁₉H₁₅ClN₄ | [1][2][4][5] |

| Molecular Weight | 334.80 g/mol | [2][5][6] |

| Appearance | White to pale-yellow or orange-green crystalline powder | [1][2][4][5] |

| Melting Point | 238 - 250 °C (decomposes) | [5][6][7] |

| Solubility | Soluble in water, ethanol, methanol, and acetone. Insoluble in ether. | [1][2][4][7] |

| Storage Temperature | 2-8°C, protected from light and moisture. | [6][7] |

| Absorption Maximum (λmax) | 245 - 248 nm (in water) |

Mechanism of Action: The Basis of the TTC Assay

The utility of TTC as a viability indicator stems from its ability to act as an electron acceptor in cellular respiration. In viable cells, dehydrogenase enzymes, which are integral to metabolic pathways such as the electron transport chain, transfer hydrogen ions to TTC.[6][8] This reduction process converts the colorless, water-soluble TTC into the intensely red, water-insoluble 1,3,5-triphenylformazan (TPF).[1][2] The formazan precipitates within the cells, resulting in a distinct red coloration of viable tissues. In contrast, non-viable or necrotic tissues, which have diminished or absent dehydrogenase activity, are unable to reduce TTC and therefore remain colorless.[1]

It is important to note that while the reduction of TTC is often associated with the mitochondrial respiratory chain, studies have shown that various dehydrogenases can contribute to this process.[9] The reaction is sensitive to oxygen, with the final formazan product forming more readily under anaerobic conditions.[9]

Experimental Protocols

The following sections provide generalized experimental protocols for the application of TTC in assessing cell and tissue viability. These protocols may require optimization based on the specific cell type, tissue, or experimental question.

Preparation of TTC Staining Solution

A standard TTC staining solution is typically prepared at a concentration of 0.1% to 1% (w/v) in a buffered solution or distilled water.

Materials:

-

2,3,5-Triphenyltetrazolium chloride (TTC) powder

-

Phosphate-buffered saline (PBS), Tris-buffered saline (TBS), or distilled water

-

Magnetic stirrer and stir bar

-

Weighing scale and appropriate glassware

Procedure:

-

Determine the desired concentration and volume of the TTC solution. For a 1% solution, dissolve 1 gram of TTC in 100 mL of buffer or distilled water.

-

Warm the buffer or water to approximately 37°C to aid in dissolution.

-

Slowly add the TTC powder to the warmed solvent while stirring continuously with a magnetic stirrer.

-

Continue stirring until the TTC is completely dissolved. The solution should be colorless to slightly yellowish.

-

Protect the solution from light by wrapping the container in aluminum foil or using an amber bottle. The solution should be prepared fresh or stored at 2-8°C for a limited time, as it is light and heat sensitive.[1]

Seed Viability Testing (Tetrazolium Test)

This protocol is adapted from standard procedures for assessing the viability of seeds.

Materials:

-

Seeds to be tested

-

1% TTC solution

-

Distilled water

-

Scalpel or razor blade

-

Petri dishes or other suitable containers

-

Incubator set at 30°C

Procedure:

-

Imbibe the seeds in distilled water for 18-24 hours at room temperature to activate enzymatic activity.[10]

-

Carefully cut the seeds longitudinally to expose the embryo. For some seed types, a transverse cut may be sufficient.

-

Place the cut seeds in a petri dish and completely submerge them in the 1% TTC solution.

-

Incubate the petri dish in the dark at 30°C for 1-4 hours. The optimal incubation time can vary depending on the seed species.[10]

-

After incubation, rinse the seeds with distilled water to remove excess TTC solution.

-

Examine the embryos under a dissecting microscope. Viable embryos will show a distinct red or pink staining, while non-viable embryos will remain unstained.[11]

Bacterial Cell Viability and Redox Potential Assay

This protocol provides a method for quantifying the redox activity of bacterial cells.

Materials:

-

Bacterial culture

-

50 mM Sodium phosphate buffer (pH 7.5)

-

TTC solution (e.g., 24 mM in 50 mM sodium phosphate buffer)

-

Dimethyl sulfoxide (DMSO)

-

Centrifuge and spectrophotometer

Procedure:

-

Harvest bacterial cells from a culture by centrifugation (e.g., 5,000 x g for 10 minutes).

-

Wash the cell pellet with 50 mM sodium phosphate buffer (pH 7.5) and centrifuge again.

-

Resuspend the cells in the TTC solution.

-

Incubate the cell suspension at 30°C for 1 hour with shaking.[12]

-

Pellet the cells by centrifugation and discard the supernatant.

-

To extract the formazan, resuspend the cell pellet in a known volume of DMSO and vortex thoroughly to dissolve the red precipitate.[12][13]

-

Centrifuge the suspension to pellet any cell debris.

-

Measure the absorbance of the supernatant at a wavelength of 485 nm using a spectrophotometer.[8] The absorbance is directly proportional to the amount of formazan produced and reflects the redox activity of the cells.

Visualizations

Chemical Reaction of TTC Reduction

The following diagram illustrates the chemical transformation of 2,3,5-Triphenyltetrazolium chloride (TTC) to 1,3,5-Triphenylformazan (TPF).

Caption: Reduction of TTC to red formazan by cellular dehydrogenases.

Experimental Workflow for a TTC Viability Assay

This diagram outlines the typical steps involved in performing a TTC-based viability assay on a biological sample.

Caption: General workflow for assessing viability using the TTC assay.

Conclusion

2,3,5-Triphenyltetrazolium chloride remains an indispensable tool in life sciences research and development. Its straightforward application, coupled with the clear visual endpoint, provides a reliable method for assessing cellular viability and metabolic function. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals seeking to employ the TTC assay in their work. As with any biochemical assay, careful optimization and appropriate controls are essential for obtaining accurate and reproducible results.

References

- 1. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 2. VWR 2,3,5-Triphenyltetrazolium Chloride (Ttc), Technical, 10g | LabMart Limited [labmartgh.com]

- 3. nbinno.com [nbinno.com]

- 4. cdn.usbio.net [cdn.usbio.net]

- 5. ausamics.com.au [ausamics.com.au]

- 6. 2,3,5-Triphenyltetrazolium chloride | CAS#:298-96-4 | Chemsrc [chemsrc.com]

- 7. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 8. ejournal.unsrat.ac.id [ejournal.unsrat.ac.id]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. cabidigitallibrary.org [cabidigitallibrary.org]

- 12. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The TTC Assay: A Technical Guide to Determining Metabolic Activity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 2,3,5-Triphenyltetrazolium Chloride (TTC) assay, a widely used colorimetric method for the determination of metabolic activity in biological tissues. This document details the core principle of the assay, provides structured quantitative data, outlines a detailed experimental protocol, and includes visualizations of the chemical reaction and experimental workflow.

Core Principle of the TTC Assay

The TTC assay is a reliable method for assessing the viability of cells and tissues.[1][2][3] Its fundamental principle lies in the enzymatic reduction of the water-soluble and colorless 2,3,5-Triphenyltetrazolium Chloride (TTC) to the water-insoluble, red-colored 1,3,5-Triphenylformazan (TPF).[2][4][5] This reduction is catalyzed by dehydrogenase enzymes, which are integral components of the respiratory chain in metabolically active cells.[1][2][3]

In viable cells, dehydrogenases transfer hydrogen ions from their substrates to TTC, which acts as an artificial electron acceptor.[4] This process results in the formation of the red formazan precipitate within the cells.[1][2][3] The intensity of the red color is directly proportional to the level of dehydrogenase activity and, consequently, the metabolic activity of the cells or tissues.[3] Conversely, in necrotic or inactive tissues, these enzymes are denatured or degraded, and therefore, no reduction of TTC occurs, leaving the tissue unstained.[2]

The TTC assay is valued for its rapid results, often obtainable within hours, and its straightforward visual interpretation.[1] Beyond its qualitative application, the assay can be quantified by extracting the formazan precipitate with an organic solvent and measuring its absorbance spectrophotometrically.[6]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the TTC assay, compiled from various experimental protocols. These values may require optimization depending on the specific cell or tissue type and experimental conditions.

| Parameter | Value | Application/Context | Source(s) |

| TTC Concentration | 0.2% - 1% (w/v) | General cell and seed viability | [6][7][8] |

| Incubation Time | 20 minutes - 24 hours | Varies with sample type and temperature | [7] |

| Incubation Temperature | 25°C - 40°C | Dependent on the biological sample | [4][9][10] |

| pH of TTC Solution | 6.0 - 7.5 | Optimal range for dehydrogenase activity | [4][11] |

| Formazan Extraction Solvents | Ethanol (95%), Methanol, Acetone, DMSO | To solubilize the formazan for quantification | [4][12] |

| Absorbance Wavelength | 483 nm - 520 nm | For spectrophotometric quantification of formazan | [9][10][13] |

Detailed Experimental Protocol

This protocol provides a general framework for the TTC assay. It is crucial to optimize specific steps for the particular biological system under investigation.

Materials:

-

2,3,5-Triphenyltetrazolium Chloride (TTC)

-

Phosphate-buffered saline (PBS) or appropriate buffer

-

Organic solvent for formazan extraction (e.g., 95% ethanol, DMSO)

-

Spectrophotometer

-

Incubator

-

Centrifuge

Procedure:

-

Sample Preparation:

-

For cell cultures: Harvest cells by centrifugation and wash with PBS to remove any residual media. Resuspend the cell pellet in a known volume of PBS.

-

For tissues: Section the tissue to an appropriate thickness to allow for TTC penetration. For seeds, they may need to be cut or scarified to expose the embryo.[7][8]

-

-

Incubation with TTC:

-

Prepare a TTC solution (e.g., 0.5% w/v in PBS). The solution should be protected from light.[2]

-

Immerse the samples in the TTC solution. Ensure complete coverage.

-

Incubate the samples in the dark at an optimized temperature (e.g., 37°C) for a predetermined duration (e.g., 1-4 hours).[6] The incubation time will vary depending on the metabolic rate of the cells or tissues.

-

-

Termination of Reaction (Optional):

-

For some applications, the reaction can be stopped by adding a solution such as 1 M H₂SO₄.[6]

-

-

Formazan Extraction:

-

Following incubation, remove the TTC solution.

-

Wash the samples with PBS to remove any non-reduced TTC.

-

Add a suitable organic solvent (e.g., 95% ethanol or DMSO) to the samples to extract the red formazan precipitate.[6][12] This may require homogenization or agitation for complete extraction.

-

Incubate until the red color is fully extracted from the tissue or cells into the solvent.

-

-

Quantification:

-

Centrifuge the extract to pellet any cellular debris.

-

Transfer the supernatant to a clean microplate or cuvette.

-

Measure the absorbance of the supernatant at the appropriate wavelength (e.g., 485 nm) using a spectrophotometer.[6]

-

Use the solvent as a blank. The absorbance reading is directly proportional to the amount of formazan, which reflects the metabolic activity of the sample.

-

Visualizations

Chemical Reaction of the TTC Assay

Caption: The enzymatic reduction of TTC to formazan by dehydrogenases in metabolically active cells.

Experimental Workflow of the TTC Assay

Caption: A generalized workflow for performing the TTC assay, from sample preparation to quantification.

References

- 1. nbinno.com [nbinno.com]

- 2. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 5. A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. Cell viability assays [bio-protocol.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Quantification of Triphenyl-2H-tetrazoliumchloride Reduction Activity in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Rapid and Quantitative Method for Determining Seed Viability Using 2,3,5-Triphenyl Tetrazolium Chloride (TTC): With the Example of Wheat Seed - PMC [pmc.ncbi.nlm.nih.gov]

The Evolution of Cellular Health Snapshots: A Technical Guide to Tetrazolium Salts in Biochemical Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, development, and application of tetrazolium salts in biochemical assays. From their early use as indicators of seed viability to their current indispensable role in high-throughput screening for drug discovery, tetrazolium salts provide a powerful tool for assessing cellular metabolic activity. This document provides a comprehensive overview of the core principles, detailed experimental protocols for key assays, and a comparative analysis of the most widely used tetrazolium salts.

A Journey Through Time: The History and Development of Tetrazolium Salts

The story of tetrazolium salts in biological research began in the mid-20th century. Initially recognized for their ability to be reduced by living tissues to form intensely colored formazan products, their potential as indicators of metabolic activity was quickly realized. The first generation of these compounds, most notably 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), laid the groundwork for modern cell viability assays. The insoluble nature of the MTT formazan required a solubilization step, a limitation that spurred the development of second-generation, water-soluble tetrazolium salts like XTT, WST-1, and WST-8. These newer reagents streamlined assay protocols, enabling more rapid and high-throughput applications.

The Chemistry of Life: Mechanism of Tetrazolium Salt Reduction

The fundamental principle behind tetrazolium-based assays is the reduction of the pale yellow or colorless tetrazolium salt into a brightly colored formazan dye. This reduction is catalyzed by various cellular dehydrogenases and reductases, with the reduced pyridine nucleotide cofactors, NADH and NADPH, playing a crucial role as electron donors. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.

However, the specific site of reduction differs between the various generations of tetrazolium salts, a key factor influencing their application and interpretation.

Intracellular Reduction: The MTT Paradigm

MTT, a lipophilic and positively charged molecule, readily penetrates viable eukaryotic cells. Once inside, it is primarily reduced by mitochondrial dehydrogenases, although reduction in the cytoplasm and at the endoplasmic reticulum has also been observed.[1] This intracellular reduction results in the formation of a water-insoluble purple formazan, which accumulates as crystals within the cell.[2] To quantify the formazan, a solubilization step using an organic solvent like dimethyl sulfoxide (DMSO) or acidified isopropanol is necessary.[2]

Extracellular Reduction: The Water-Soluble Advantage

In contrast to MTT, the second-generation tetrazolium salts, such as XTT, WST-1, and WST-8, are generally cell-impermeable due to their negative charge.[3] Their reduction occurs at the cell surface via trans-plasma membrane electron transport.[4] This process often requires an intermediate electron acceptor, such as 1-methoxy phenazine methosulfate (1-methoxy PMS), which can shuttle electrons from the cytoplasm or plasma membrane to the extracellular tetrazolium salt. The resulting formazan is water-soluble, eliminating the need for a separate solubilization step and allowing for direct measurement of absorbance in the cell culture medium.[2][5]

Quantitative Comparison of Key Tetrazolium Salts

The choice of tetrazolium salt can significantly impact assay performance and results. The following tables summarize the key quantitative properties of the most commonly used tetrazolium salts to aid in assay selection and optimization.

| Property | MTT | XTT | WST-1 | WST-8 |

| Formazan Color | Purple | Orange | Dark Red/Orange | Orange |

| Formazan Solubility | Insoluble in water | Soluble in water | Soluble in water | Highly soluble in water |

| Molar Extinction Coefficient of Formazan (ε) | ~18,000 M⁻¹cm⁻¹ in DMF[6] | Data not readily available | >37,000 M⁻¹cm⁻¹ (at 438 nm)[7] | Data not readily available |

| Absorbance Maximum (λmax) | ~570 nm (in DMSO)[8][9] | ~450 - 490 nm[10][11] | ~440 nm[5][12] | ~460 nm[13][14] |

| Reduction Potential | Data not readily available | Data not readily available | Data not readily available | Data not readily available |

| Intermediate Electron Acceptor | Not required | Generally required (e.g., PMS) | Required (e.g., 1-methoxy PMS) | Required (e.g., 1-methoxy PMS)[14] |

| Primary Site of Reduction | Intracellular (Mitochondria, Cytoplasm)[1] | Extracellular[3] | Extracellular[4] | Extracellular |

Note: The molar extinction coefficient can vary depending on the solvent and pH.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step protocols for the most common tetrazolium salt-based assays. It is important to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.

MTT Assay Protocol

This assay relies on the intracellular reduction of MTT to an insoluble formazan, which is then solubilized for quantification.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

96-well microplate

-

Microplate reader

Workflow:

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat cells with the desired compounds and incubate for the appropriate duration.

-

Following treatment, carefully remove the culture medium.

-

Add 100 µL of fresh culture medium and 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

After incubation, carefully remove the MTT solution.

-

Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

XTT Assay Protocol

This assay utilizes a water-soluble formazan, simplifying the procedure by eliminating the solubilization step.

Materials:

-

XTT labeling reagent

-

Electron-coupling reagent (e.g., PMS)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate and treat them as required for your experiment.

-

Prepare the XTT labeling mixture immediately before use by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

-

Gently shake the plate to ensure a homogeneous distribution of the color.

-

Measure the absorbance of the samples at a wavelength between 450 and 500 nm using a microplate reader.[10] A reference wavelength of 630-690 nm is recommended.

WST-1 Assay Protocol

The WST-1 assay is known for its high sensitivity and the stability of its formazan product.

Materials:

-

Cell Proliferation Reagent WST-1 (pre-mixed solution)

-

96-well microplate

-

Microplate reader

Procedure:

-

Culture cells in a 96-well plate and perform your experimental treatments. The final volume in each well should be 100 µL.

-

Add 10 µL of the Cell Proliferation Reagent WST-1 to each well.

-

Incubate the plate for 0.5 to 4 hours in a humidified atmosphere at 37°C with 5% CO₂.

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance of the samples at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[5][12] A reference wavelength greater than 600 nm should be used.[5]

WST-8 Assay Protocol

The WST-8 assay, also known as the CCK-8 assay, is highly sensitive and produces a very water-soluble formazan.

Materials:

-

WST-8 solution (often provided as a ready-to-use reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Plate and treat cells in a 96-well plate as per the experimental design.

-

Add 10 µL of the WST-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at approximately 460 nm using a microplate reader.[13][14]

Conclusion: Choosing the Right Tool for the Job

The family of tetrazolium salts offers a versatile and powerful toolkit for assessing cellular metabolic activity. The choice between the classic MTT assay and the more modern water-soluble salt assays (XTT, WST-1, WST-8) depends on the specific experimental needs, including throughput requirements, cell type, and the potential for interference from test compounds. While MTT has a long history of use, the convenience and reduced toxicity of the water-soluble alternatives have made them increasingly popular in modern cell biology and drug discovery. By understanding the underlying principles and optimizing the protocols for each assay, researchers can obtain reliable and reproducible data to advance their scientific inquiries.

References

- 1. XTT Cell Viability Kit | Cell Signaling Technology [cellsignal.com]

- 2. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 3. PlumX [plu.mx]

- 4. The reduction of water-soluble tetrazolium salt reagent on the plasma membrane of epidermal keratinocytes is oxygen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. interchim.fr [interchim.fr]

- 8. Improved Formazan Dissolution for Bacterial MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. labotaq.com [labotaq.com]

- 13. agilent.com [agilent.com]

- 14. stemcell.com [stemcell.com]

Difference between Tetrazolium Red and other tetrazolium salts like MTT.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Differences Between Tetrazolium Red (TTC) and Other Tetrazolium Salts like MTT, XTT, MTS, and WST-1.

In the realm of cell biology and drug discovery, accurately assessing cell viability and cytotoxicity is paramount. Tetrazolium-based colorimetric assays have become a cornerstone for these evaluations due to their simplicity, reliability, and suitability for high-throughput screening. These assays hinge on the principle that metabolically active cells can reduce tetrazolium salts into intensely colored formazan products. The amount of formazan produced is directly proportional to the number of viable cells.[1]

This guide provides a comprehensive technical overview of the most commonly used tetrazolium salts, with a particular focus on the distinctions between the classic this compound (TTC) and its successors, including MTT, XTT, MTS, and the WST series.

The Fundamental Chemistry: From Tetrazolium to Formazan

Tetrazolium salts are heterocyclic organic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom.[2] Their utility in cell viability assays stems from their ability to act as electron acceptors. In living, metabolically active cells, NAD(P)H-dependent cellular oxidoreductase enzymes, such as mitochondrial dehydrogenases, reduce the tetrazolium salt.[3] This reduction cleaves the tetrazolium ring, resulting in the formation of a formazan, a water-insoluble, intensely colored crystalline product.[4]

The core difference between the various tetrazolium salts lies in their chemical structure, which in turn dictates the properties of the resulting formazan, such as its color, solubility, and the wavelength of its maximum absorbance.

A Comparative Analysis of Key Tetrazolium Salts

The evolution of tetrazolium-based assays has been driven by the need to overcome the limitations of earlier compounds, primarily the insolubility of the formazan product.

This compound (2,3,5-Triphenyltetrazolium Chloride - TTC)

TTC is one of the earliest tetrazolium salts used for viability testing. It is a white to light-yellow crystalline powder that dissolves in water to form a colorless solution.[5] Upon reduction by viable cells, it forms a red, water-insoluble formazan.[5]

-

Advantages: Simple and cost-effective.

-

Disadvantages: The formazan product is insoluble in water, requiring a solubilization step with an organic solvent before absorbance can be measured. This adds an extra step to the protocol and can introduce errors. The sensitivity of the TTC assay is also generally lower than that of newer tetrazolium salts.

-

Applications: Primarily used in microbiology and plant biology for staining and viability assessment.[5]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

MTT is a yellow, water-soluble tetrazolium salt that is readily taken up by viable cells.[6] Inside the cell, mitochondrial dehydrogenases reduce MTT to a purple, water-insoluble formazan.[7][8]

-

Advantages: Widely used and well-established, with a large body of literature.

-

Disadvantages: The primary drawback is the insolubility of the formazan product, which necessitates a solubilization step using solvents like dimethyl sulfoxide (DMSO) or acidified isopropanol.[3] This not only adds a step but also leads to the destruction of the cells, precluding further analysis. The MTT reagent can also be toxic to cells with prolonged exposure.

-

Applications: A gold standard for in vitro cytotoxicity and cell proliferation assays.[7][9]

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

XTT was developed to address the solubility issue of MTT. It is a negatively charged molecule that does not readily penetrate cells.[10] Its reduction to a water-soluble orange formazan occurs at the cell surface or is facilitated by an intermediate electron acceptor like phenazine methosulfate (PMS).[11]

-

Advantages: The formazan product is water-soluble, eliminating the need for a solubilization step and allowing for kinetic measurements.[12]

-

Disadvantages: Generally less sensitive than MTT and requires the addition of an electron coupling reagent (PMS), which can be unstable.[11]

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

Similar to XTT, MTS is reduced by viable cells to a water-soluble formazan.[8] This reaction is also enhanced by an electron coupling reagent.

-

Advantages: Produces a water-soluble formazan, simplifying the assay protocol.[10] It is also generally more stable than the XTT/PMS mixture.[11]

-

Disadvantages: Requires an electron coupling reagent.

WST-1 (Water-Soluble Tetrazolium-1)

WST-1 is another second-generation tetrazolium salt that produces a water-soluble formazan.[13] Its reduction is also dependent on an electron coupling reagent and is thought to occur at the cell surface.

-

Advantages: The resulting formazan is highly water-soluble, the reagent is stable, and the assay is generally more sensitive than MTT, XTT, and MTS. The one-step procedure is rapid and convenient.

-

Disadvantages: Requires an electron coupling reagent.

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt)

WST-8, often found in Cell Counting Kit-8 (CCK-8) assays, is considered one of the most sensitive water-soluble tetrazolium salts.[8][14] It is reduced by cellular dehydrogenases to produce a water-soluble orange formazan.[8]

-

Advantages: Highly sensitive, produces a highly water-soluble formazan, and the reagent is very stable.[3][15] The assay has a broad linear range.

-

Disadvantages: Like other water-soluble salts, its reduction is facilitated by an electron carrier.

Quantitative Data Presentation

| Tetrazolium Salt | Abbreviation | Formazan Color | Formazan Solubility | Max. Absorbance (λmax) | Molar Extinction Coefficient (ε) | Key Features |

| 2,3,5-Triphenyltetrazolium Chloride | TTC | Red | Insoluble | 480-490 nm[5] | Not readily available | Early generation, requires solubilization. |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Purple | Insoluble | 550-600 nm[3][9] | ~3.5 x 10^4 M^-1cm^-1 | Widely used, requires solubilization. |

| 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | XTT | Orange | Soluble | 450-490 nm | ~2.7 x 10^4 M^-1cm^-1 | Water-soluble formazan, requires electron carrier. |

| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTS | Orange | Soluble | 490-500 nm | ~2.0 x 10^4 M^-1cm^-1 | Water-soluble formazan, more stable than XTT. |

| Water-Soluble Tetrazolium-1 | WST-1 | Yellow-Orange | Soluble | 420-480 nm[13] | ~3.7 x 10^4 M^-1cm^-1 | High sensitivity, stable reagent. |

| 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium | WST-8 | Orange | Soluble | 450-460 nm[16][17] | ~3.0 x 10^4 M^-1cm^-1 | Very high sensitivity and stability. |

Experimental Protocols

Key Experiment 1: MTT Cell Viability Assay

Objective: To determine the number of viable cells in a culture treated with a test compound.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[7]

-

Compound Treatment: Expose the cells to various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).[18]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[3] Following the treatment period, add 10-20 µL of the MTT stock solution to each well.[7][18]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[3]

-

Solubilization: Carefully aspirate the medium containing MTT without disturbing the formazan crystals. Add 150 µL of a solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol) to each well.[3]

-

Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[9] A reference wavelength of >650 nm is often used to subtract background absorbance.[9]

Key Experiment 2: WST-1 Cell Proliferation Assay

Objective: To measure the proliferation of cells in response to a growth factor.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a concentration appropriate for the duration of the experiment.[19]

-

Stimulation: Add various concentrations of the desired growth factor to the wells.

-

Incubation: Incubate the cells for the desired period (e.g., 24-96 hours) at 37°C with 5% CO2.[1]

-

WST-1 Addition: Add 10 µL of the WST-1 reagent directly to each well.[13][19]

-

Incubation: Incubate the plate for 0.5-4 hours at 37°C.[13] The optimal incubation time should be determined empirically for each cell type and experimental condition.

-

Absorbance Reading: Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan.[19] Measure the absorbance at a wavelength between 420 and 480 nm (maximum absorbance is around 440 nm).[19] A reference wavelength of >600 nm is recommended.[19]

Mandatory Visualizations

Caption: General signaling pathway of tetrazolium salt reduction in viable cells.

Caption: Experimental workflow for a typical MTT cell viability assay.

Caption: Streamlined experimental workflow for a WST-1 cell viability assay.

Conclusion: Selecting the Right Tool for the Job

The choice of tetrazolium salt is critical and depends on the specific experimental needs. While TTC and MTT have been foundational, their requirement for a formazan solubilization step has led to the development of more convenient and often more sensitive alternatives. Water-soluble tetrazolium salts like XTT, MTS, WST-1, and WST-8 offer significant advantages in terms of simplified protocols and the potential for kinetic analysis. For high-throughput screening and experiments where high sensitivity is crucial, the newer generation WST reagents, particularly WST-8, are often the preferred choice. However, it is essential to validate the chosen assay for the specific cell type and experimental conditions to ensure accurate and reproducible results. Some compounds, such as certain antioxidants, can directly reduce tetrazolium salts, leading to false-positive results, a factor that must be considered during experimental design and data interpretation.[20][21]

References

- 1. takarabio.com [takarabio.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. broadpharm.com [broadpharm.com]

- 4. MTT assay - Wikipedia [en.wikipedia.org]

- 5. What Is the Difference Between TTC and MTT? [yacooscience.com]

- 6. Tetrazolium (MTT) Assay for Cellular Viability and Activity | Springer Nature Experiments [experiments.springernature.com]

- 7. researchhub.com [researchhub.com]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Microculture tetrazolium assays: a comparison between two new tetrazolium salts, XTT and MTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Comparison of Tetrazolium Salt Assays for Evaluation of Drug Activity against Leishmania spp - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A water-soluble tetrazolium salt useful for colorimetric cell viability assay - Analytical Communications (RSC Publishing) [pubs.rsc.org]

- 16. caymanchem.com [caymanchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

The Solubility Profile of Tetrazolium Red: A Technical Guide for Researchers

Abstract

Tetrazolium Red, chemically known as 2,3,5-Triphenyltetrazolium Chloride (TTC), is a vital redox indicator employed extensively in cellular and tissue viability assays. Its utility is fundamentally dependent on its solubility characteristics in various aqueous and organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound in water, Dimethyl Sulfoxide (DMSO), and other common laboratory solvents. It includes a detailed compilation of quantitative solubility data, standardized experimental protocols for solubility determination, and a logical workflow for solvent selection in assay development.

Introduction

This compound is a water-soluble, colorless compound that, upon reduction by metabolically active cells, is converted to the water-insoluble, red-colored 1,3,5-triphenylformazan (TPF).[1][2] This colorimetric change forms the basis of numerous assays for assessing cell respiration, tissue viability (e.g., in myocardial infarction models), and seed germination potential.[3][4] A thorough understanding of TTC's solubility is paramount for the preparation of stock solutions, ensuring accurate dosing in experimental setups, and for the subsequent extraction of the formazan product in quantitative assays. This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their work.

Quantitative Solubility of this compound

The solubility of this compound can vary significantly depending on the solvent, temperature, and the purity of both the solute and the solvent. The following table summarizes the available quantitative solubility data from various sources. It is important to note the discrepancies in reported values, which may arise from different experimental conditions and methodologies.

| Solvent | Solubility | Temperature (°C) | pH | Source(s) |

| Water | 150 g/L (150 mg/mL) | 20 | 3.7 (at 10 g/L) | |

| 50 mg/mL | Not Specified | Not Specified | [5][6] | |

| 10 mg/mL | Not Specified | Not Specified | [6][7] | |

| Dimethyl Sulfoxide (DMSO) | 16.67 mg/mL (ultrasonication may be needed) | Not Specified | Not Specified | [3] |

| 0.25 mg/mL | Not Specified | Not Specified | [8] | |

| Ethanol | 1 mg/mL | Not Specified | Not Specified | [8] |

| Phosphate-Buffered Saline (PBS) | 1 mg/mL | Not Specified | 7.2 | [9] |

| Acetonitrile | 50 mg/mL | Not Specified | Not Specified | [5] |

| Chloroform | 1 mg/mL | Not Specified | Not Specified | [5][6] |

| Acetone | Soluble | Not Specified | Not Specified | [1][2][4][10][11][12][13][14] |

| Methanol | Readily Soluble | Not Specified | Not Specified | [10] |

| Ether | Insoluble | Not Specified | Not Specified | [1][2][4][7][11][12][14] |

Note on Discrepancies: The wide range of reported solubility values, particularly for water and DMSO, highlights the importance of empirical determination of solubility for specific experimental conditions and reagent lots. Factors such as the presence of moisture in hygroscopic solvents like DMSO can significantly impact solubility.[3]

Experimental Protocols for Solubility Determination

A standardized protocol is crucial for obtaining reliable and reproducible solubility data. The following methodology is synthesized from the OECD Test Guideline 105 and the "gold standard" Saturation Shake-Flask (SSF) method, and is suitable for a compound like this compound.[15][16][17][18][19][20]

Principle

The equilibrium solubility is determined by creating a saturated solution of this compound in the solvent of choice at a controlled temperature. After reaching equilibrium, the solid and liquid phases are separated, and the concentration of the dissolved TTC in the supernatant is quantified using a suitable analytical method.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Volumetric flasks and pipettes

-

Glass vials with screw caps

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Step-by-Step Procedure

-

Preliminary Test: To estimate the approximate solubility, add a small, known amount of TTC to a known volume of the solvent. Observe the dissolution. If it dissolves completely, add more TTC until saturation is apparent. This helps in determining the appropriate amount of substance to use in the main test.

-

Sample Preparation: Add an excess amount of this compound to a glass vial containing a known volume of the solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set to a constant temperature (e.g., 20 ± 0.5 °C as per OECD guidelines, or 37 °C for biological relevance).[16][20] Agitate the suspension for a sufficient period to reach equilibrium. This is typically 24 to 48 hours.[20] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

-

Phase Separation: After equilibration, allow the suspension to settle for a period (e.g., 18-24 hours) at the same constant temperature.[20] Then, separate the saturated solution from the excess solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 10-20 minutes) to pellet the undissolved solid.[20]

-

Filtration: Carefully draw the supernatant using a syringe and filter it through a syringe filter that does not adsorb the compound.

-

-

Quantification:

-

Carefully take an aliquot of the clear supernatant.

-

Dilute the aliquot with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Measure the concentration of TTC in the diluted solution using a validated analytical method such as UV-Vis spectrophotometry (λmax ≈ 247 nm) or HPLC.[1][8]

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Considerations

-

Purity: The purity of both the this compound and the solvent is critical. Impurities can significantly affect solubility.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

-

pH: For aqueous solutions, the pH should be measured and controlled, as it can influence the solubility of ionizable compounds. The pH of a 10 g/L solution of TTC in water is approximately 3.7 at 20°C. For biological applications, using a buffered solution (e.g., PBS) is recommended.[9]

Visualizing Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key processes related to the use of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Logical Workflow for Solvent Selection in a TTC-Based Assay

Caption: Decision-making process for selecting a suitable solvent for this compound.

Conclusion

The solubility of this compound is a critical parameter for its successful application in research. While it is generally soluble in water and polar organic solvents like ethanol and acetone, and insoluble in non-polar solvents like ether, the precise quantitative solubility can vary. This guide provides a consolidated resource of available solubility data and outlines a standardized protocol for its determination. For optimal results, it is recommended that researchers empirically verify the solubility of this compound in their specific solvent system and under their experimental conditions. The provided workflows serve as a practical guide for both determining solubility and selecting an appropriate solvent for assay development.

References

- 1. 2,3,5-Triphenyltetrazolium chloride | 298-96-4 [chemicalbook.com]

- 2. Tetrazolium chloride - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Cas 298-96-4,2,3,5-Triphenyltetrazolium chloride | lookchem [lookchem.com]

- 5. 2,3,5-Triphenyltetrazolium chloride this compound [sigmaaldrich.com]

- 6. 2,3,5-氯化三苯基四氮唑 ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. thomassci.com [thomassci.com]

- 8. caymanchem.com [caymanchem.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. VWR 2,3,5-Triphenyltetrazolium Chloride (Ttc), Technical, 10g | LabMart Limited [labmartgh.com]

- 11. 2,3,5-Triphenyltetrazolium chloride CAS#: 298-96-4 [m.chemicalbook.com]

- 12. cdn.usbio.net [cdn.usbio.net]

- 13. 2,3,5-Triphenyl-2H-tetrazolium chloride [chembk.com]

- 14. 2,3,5-Triphenyltetrazolium Chloride | 298-96-4 | TCI AMERICA [tcichemicals.com]

- 15. filab.fr [filab.fr]

- 16. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 17. oecd.org [oecd.org]

- 18. Water Solubility | Scymaris [scymaris.com]

- 19. oecd.org [oecd.org]

- 20. researchgate.net [researchgate.net]

The Nexus of Cellular Respiration and Colorimetric Analysis: A Technical Guide to Dehydrogenase-Mediated Tetrazolium Red Reduction

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of dehydrogenase enzymes in the reduction of tetrazolium salts, a cornerstone of modern cell-based assays. We delve into the core biochemical mechanisms, provide detailed experimental protocols for key assays, and present quantitative data to facilitate robust and reproducible research. Furthermore, we visualize the intricate signaling pathways and experimental workflows using the Graphviz DOT language, offering a clear and comprehensive understanding of this fundamental biological process.

The Biochemical Foundation of Tetrazolium Salt Reduction

The reduction of tetrazolium salts, such as Tetrazolium Red (2,3,5-triphenyltetrazolium chloride or TTC), is a widely utilized method to assess cellular metabolic activity. This process is fundamentally linked to the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily dehydrogenases.[1] In their oxidized state, tetrazolium salts are typically water-soluble and colorless or pale yellow.[2] However, in the presence of metabolically active cells, these salts are reduced to intensely colored, water-insoluble formazan crystals.[1][3] This color change serves as a direct indicator of the metabolic health and viability of the cell population.[4]

The core of this reaction lies in the transfer of electrons from reducing equivalents, namely NADH and NADPH, which are generated through central metabolic pathways. Dehydrogenase enzymes, located in both the cytoplasm and mitochondria, catalyze the oxidation of various substrates, transferring the resulting electrons to NAD⁺ and NADP⁺ to form NADH and NADPH.[1][5] These reduced coenzymes then serve as electron donors for the reduction of the tetrazolium salt to its corresponding formazan.[6]

Several types of tetrazolium salts are commonly employed in research, each with distinct properties:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): A positively charged compound that readily penetrates viable eukaryotic cells.[7] The resulting formazan is insoluble and requires a solubilization step for quantification.[7]

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A negatively charged salt that does not easily cross the cell membrane. Its reduction often requires an intermediate electron acceptor, such as phenazine methosulfate (PMS), to shuttle electrons from the cytoplasm to the extracellular space where the MTS is reduced.[8][9] The resulting formazan is water-soluble, simplifying the assay protocol.

-

TTC (2,3,5-triphenyltetrazolium chloride): Another commonly used tetrazolium salt that forms a red, insoluble formazan upon reduction.[3]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTS, XTT is negatively charged and produces a water-soluble formazan.[7]

The choice of tetrazolium salt depends on the specific application, cell type, and desired assay format.

Quantitative Data for Tetrazolium Reduction Assays

For accurate and reproducible results, a thorough understanding of the quantitative parameters of tetrazolium reduction assays is essential. The following tables summarize key data for commonly used tetrazolium salts.

| Tetrazolium Salt | Abbreviation | Formazan Color | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) in DMSO | Solubility of Formazan |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Purple | ~570 nm[7] | 18,100 M⁻¹cm⁻¹ (at 513 nm) | Insoluble in water, soluble in DMSO, ethanol, isopropanol[10][11] |

| 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium | MTS | Purple | ~490-500 nm | Not typically measured in DMSO due to water solubility | Soluble in water/culture medium |

| 2,3,5-triphenyltetrazolium chloride | TTC | Red | ~485 nm | Data not readily available | Insoluble in water, soluble in organic solvents |

| 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | XTT | Orange | ~450 nm[12] | Data not readily available | Soluble in water/culture medium[7] |

Table 1: Properties of Common Tetrazolium Salts and their Formazans.

The optimal cell seeding density is a critical parameter that varies depending on the cell line's growth rate and the duration of the experiment.[10] Seeding too few cells will result in a low signal, while over-confluency can lead to nutrient depletion and altered metabolic activity, skewing the results.[10][13]

| Cell Type | Seeding Density (cells/well in 96-well plate) | Reference |

| Suspension Cells (e.g., Leukemic cell lines) | 5,000 - 100,000 | [10][13] |

| Adherent Cells (Fast-Growing, e.g., HEK293, HT29) | 2,000 - 10,000 | [13] |

| Adherent Cells (Slow-Growing, e.g., MCF-7, HepG2) | 5,000 - 20,000 | [13] |

| Primary Cells (Non-dividing or very slow-growing) | Up to 100,000 | [13] |

Table 2: Recommended Starting Cell Seeding Densities for Tetrazolium-Based Assays. Note: These are general guidelines, and the optimal density should be determined empirically for each cell line and experimental condition.

Signaling Pathways Influencing Dehydrogenase Activity

The reduction of tetrazolium salts is a direct reflection of the metabolic state of the cell, which is intricately regulated by a network of signaling pathways. Understanding these connections is crucial for interpreting the results of tetrazolium-based assays in the context of cellular physiology and pathology.

Central Metabolic Pathways Fueling Tetrazolium Reduction

The primary sources of the reducing equivalents NADH and NADPH are three interconnected metabolic pathways: glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

-

Glycolysis: This cytoplasmic pathway breaks down glucose into pyruvate, generating a net of two ATP and two NADH molecules per glucose molecule.[14][15] The enzyme glyceraldehyde-3-phosphate dehydrogenase is a key step in this process that produces NADH.[16]

-

Pentose Phosphate Pathway (PPP): Running parallel to glycolysis, the oxidative branch of the PPP is a major source of NADPH in the cytosol.[1][17] The rate-limiting enzyme, glucose-6-phosphate dehydrogenase (G6PD), and 6-phosphogluconate dehydrogenase both catalyze reactions that reduce NADP⁺ to NADPH.[18][19] This NADPH is crucial for reductive biosynthesis and antioxidant defense.[17]

-

Tricarboxylic Acid (TCA) Cycle: Occurring in the mitochondrial matrix, the TCA cycle completes the oxidation of glucose-derived acetyl-CoA, generating three molecules of NADH and one molecule of FADH₂ per cycle.[2][20] The dehydrogenases involved include isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, and malate dehydrogenase.[2]

Caption: Central metabolic pathways generating reducing equivalents for tetrazolium reduction.

Regulation by Growth Factor Signaling

Growth factor signaling pathways, such as the PI3K/Akt and MAPK pathways, are potent regulators of cellular metabolism and, consequently, dehydrogenase activity.[19][21] Upon activation by growth factors, these pathways can upregulate glucose uptake and flux through glycolysis, thereby increasing the production of NADH.[5] For instance, Akt can promote the translocation of glucose transporters to the plasma membrane, enhancing glucose import.[5] This increased metabolic activity, driven by pro-survival and proliferative signals, leads to a greater capacity for tetrazolium reduction.

Caption: Influence of growth factor signaling on tetrazolium reduction.

Impact of Apoptosis on Dehydrogenase Activity

Apoptosis, or programmed cell death, is characterized by a series of biochemical events that lead to a decline in cellular metabolic function.[22] The activation of caspases, key executioner proteases in apoptosis, can lead to the cleavage and inactivation of various cellular proteins, including components of the mitochondrial electron transport chain.[2][11] For instance, caspase-3 has been shown to cleave subunits of complex I (NADH dehydrogenase) and complex II (succinate dehydrogenase), leading to impaired mitochondrial respiration and a decrease in dehydrogenase activity.[11][23] This decline in mitochondrial function results in a reduced capacity to generate NADH and subsequently, a diminished ability to reduce tetrazolium salts.[24] Therefore, a decrease in formazan production is often indicative of apoptosis.[24]

Caption: Apoptotic signaling leading to decreased dehydrogenase activity.

Experimental Protocols

The following section provides detailed methodologies for the most commonly used tetrazolium reduction assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[4]

Materials:

-

MTT solution: 5 mg/mL in sterile phosphate-buffered saline (PBS), filter-sterilized and protected from light.[3]

-

Solubilization solution: Dimethyl sulfoxide (DMSO) or a solution of 10-20% SDS in 0.01-0.02 M HCl.[3]

-

96-well clear flat-bottom microplates.

-

Adherent or suspension cells.

-

Complete cell culture medium.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 570 nm (with an optional reference wavelength of 630 nm).

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (see Table 2) in 100 µL of complete culture medium per well. Include wells with medium only as a blank control.

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired experimental duration (e.g., 24, 48, or 72 hours).

-

Addition of MTT: Add 10 µL of 5 mg/mL MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.[7]

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Solubilization of Formazan:

-

For Adherent Cells: Carefully aspirate the medium from the wells without disturbing the formazan crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[3]

-

For Suspension Cells: Centrifuge the plate at 500 x g for 5 minutes. Carefully remove the supernatant and add 100-150 µL of solubilization solution to each well.[10]

-

-

Mixing: Mix the contents of the wells thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.[3]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

-

Subtract the average absorbance of the blank wells from the absorbance of all other wells.

-

Calculate the percentage of cell viability relative to the untreated control cells using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100

Caption: Experimental workflow for the MTT assay.

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay

This assay utilizes a water-soluble tetrazolium salt, simplifying the procedure by eliminating the formazan solubilization step.

Materials:

-

MTS reagent solution (typically combined with an electron coupling reagent like PES).[9]

-

96-well clear flat-bottom microplates.

-

Adherent or suspension cells.

-

Complete cell culture medium.

-

Multichannel pipette.

-

Microplate reader capable of measuring absorbance at 490-500 nm.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density in 100 µL of complete culture medium per well. Include blank wells with medium only.[9]

-

Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator for the desired experimental period.

-

Addition of MTS Reagent: Add 20 µL of the combined MTS/PES solution to each well.[9]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[9] The incubation time should be optimized for the specific cell line and experimental conditions.

-